molecular formula C13H5N5O9 B12083089 N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine CAS No. 74339-82-5

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine

Cat. No.: B12083089
CAS No.: 74339-82-5
M. Wt: 375.21 g/mol
InChI Key: YTLLBOORAOBVSE-UHFFFAOYSA-N
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Description

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is a compound known for its strong π-acceptor properties. It is derived from 2,4,5,7-tetranitro-9H-fluoren-9-one and is used in various applications ranging from chemistry to industrial and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine typically involves the reaction of 2,4,5,7-tetranitrofluorenone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine involves its strong π-acceptor properties, which allow it to interact with various molecular targets. The compound can form charge-transfer complexes with electron-rich species, influencing reaction rates and equilibrium positions. It also participates in hydrogen bonding, which can affect the conformation and stereochemistry of molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is unique due to its combination of strong π-acceptor properties and the ability to form stable charge-transfer complexes. This makes it particularly useful in applications requiring precise control of electronic properties .

Properties

CAS No.

74339-82-5

Molecular Formula

C13H5N5O9

Molecular Weight

375.21 g/mol

IUPAC Name

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine

InChI

InChI=1S/C13H5N5O9/c19-14-13-7-1-5(15(20)21)3-9(17(24)25)11(7)12-8(13)2-6(16(22)23)4-10(12)18(26)27/h1-4,19H

InChI Key

YTLLBOORAOBVSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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